molecular formula C10H6Cl2N2 B1281331 2,5-Dichloro-3-phenylpyrazine CAS No. 64163-09-3

2,5-Dichloro-3-phenylpyrazine

Cat. No. B1281331
CAS RN: 64163-09-3
M. Wt: 225.07 g/mol
InChI Key: UVHFTHLANSFULO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-phenylpyrazine is a compound that is closely related to various pyrazine derivatives with potential applications in material science and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and properties of similar dichloropyrazine compounds and their derivatives.

Synthesis Analysis

The synthesis of related pyrazine compounds involves reactions with amines, as seen in the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines to give mono-substituted or bis-substituted products . Another method includes the oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile to synthesize 2,5-diamino-3,6-dicyanopyrazine, a fluorescent chromophore . Additionally, 2,5-diphenylpyrazine was obtained as a by-product in a synthesis involving 5H-Imidazol[2,3-b]isoquinoline-1-ethanol-5-one . These methods suggest that the synthesis of 2,5-Dichloro-3-phenylpyrazine could potentially be achieved through similar pathways involving chlorination and functional group manipulation.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2,5-diphenylpyrazine was determined, revealing a monoclinic crystal system with specific lattice constants . Similarly, the structure of 1-(2,6-Dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole was determined, providing insights into the molecular arrangement and hydrogen bonding patterns . These studies indicate that 2,5-Dichloro-3-phenylpyrazine would likely exhibit a well-defined crystalline structure that could be characterized using similar methods.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be quite diverse. For example, 3,5-diamino-4-phenylpyrazole, a related compound, showed reactivity with various 1,3-dicarbonyl compounds to yield different derivatives . The reaction of phenylmalononitrile with hydrazine also led to the formation of polyfunctional heterocycles . These findings suggest that 2,5-Dichloro-3-phenylpyrazine could also participate in a range of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. For instance, the fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes were studied, showing strong yellowish-green fluorescence and potential as synthetic intermediates for fluorescent dye chromophores . The crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was also determined, providing detailed information on bond distances and angles . These studies highlight the importance of molecular structure in determining the properties of pyrazine derivatives, which would be applicable to 2,5-Dichloro-3-phenylpyrazine as well.

Scientific Research Applications

Chemical Synthesis and Reactions

2,5-Dichloro-3-phenylpyrazine has been extensively studied in the field of chemical synthesis and reactions. For instance, it is formed from the chlorination of 1-hydroxy-3-phenyl-2(1H)-pyrazinone with phosphoryl chloride at elevated temperatures (Sato, 1986). Additionally, it has been explored in the synthesis of 2,5-disubstituted pyrazine monoxides, which are further converted to diketopiperazines, showcasing its utility in complex organic synthesis (Ohta, Akita, & Hara, 1979).

Analytical Chemistry Applications

In analytical chemistry, 2,5-Dichloro-3-phenylpyrazine plays a role in the identification of degradation products. For example, it has been identified as a degradation product of cephalexin, which can be determined in plasma using polarographic techniques (Núñez-Vergara, Squella, & Silva, 1982).

Material Science and Photophysics

In material science, this compound contributes to the understanding of molecular structures, as demonstrated by the three-dimensional X-ray structure determination of 2,5-dichloro-3-methoxypyrazine (Carter & Boer, 1972). It's also relevant in the study of photophysical effects of metal-carbon σ bonds in ortho-metalated complexes, providing insights into the absorption and emission spectroscopies of such compounds (Sprouse, King, Spellane, & Watts, 1984).

Safety And Hazards

The safety information for 2,5-Dichloro-3-phenylpyrazine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,5-dichloro-3-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFTHLANSFULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496734
Record name 2,5-Dichloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-phenylpyrazine

CAS RN

64163-09-3
Record name 2,5-Dichloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Sato - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
The chlorination of 1‐hydroxy‐3‐phenyl‐2(1H)‐pyrazinone with phosphoryl chloride proceeded to 5‐chloro‐3‐phenyl‐2(H)‐pyrazinone or 2,5‐dichloro‐3‐phenylpyrazine on heating to …
Number of citations: 10 onlinelibrary.wiley.com
N Sato, Y Kato - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Studies on pyrazines. 15. A convenient synthesis of 2,5â•’d Page 1 Nov-Dec 1986 Studies on Pyrazines. 15 [l]. A Convenient Synthesis of 2,5-…
Number of citations: 14 onlinelibrary.wiley.com
G Karmas, PE Spoerri - Journal of the American Chemical Society, 1956 - ACS Publications
I. Nitration.—In 1953, we reported that 2-hydroxy-5, 6-diphenylpyrazine is readily nitrated in the 3-position under mild conditions and that 2-hydroxy-3, 6-diphenylpyrazine undergoes …
Number of citations: 33 pubs.acs.org
A Ohta, T Watanabe, Y Akita, M Yoshida… - Journal of …, 1982 - Wiley Online Library
The reactions of the monoxides of propylpyrazine and phenylpyrazine with phosphoryl chloride or acetic anhydride were investigated. Except in the case of the reaction of 2‐…
Number of citations: 17 onlinelibrary.wiley.com
N Sato, J Adachi - The Journal of Organic Chemistry, 1978 - ACS Publications
In a previous paper, 1 we reported a preparation of 2, 3-dichloro-5-phenylpyrazine (1) by chlorination of 2, 3-dihydroxy-5-phenylpyrazine with phosphoryl chloride. In 1915, Minovici and …
Number of citations: 8 pubs.acs.org
G Karmas - 1955 - search.proquest.com
Studies on the chemical behavior of hydroxypyrazines have long been neglected because these compounds have, until recently, been difficult to preparee in 1949 RG Jones found that …
Number of citations: 0 search.proquest.com
N Sato, J Adachi - The Journal of Organic Chemistry, 1978 - ACS Publications
Br) 3-bromo-4-methylphenylhydrazine reacts with chloral to form the hydrazone, 6 whereas hydrazine gives the adduct N-(l-hydroxy-2, 2, 2-trichloroethyl) hydrazine. 7 This …
Number of citations: 19 pubs.acs.org
RR Pallerla - JYU dissertations, 2023 - jyx.jyu.fi
Synteettinen orgaaninen kemia on helpottanut ihmisten elämää antamalla käsiimme erilaisia hyödyllisiä aineita. Sekä akateemisessa tutkimuksessa että teollisissa tai lääketieteen …
Number of citations: 1 jyx.jyu.fi

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